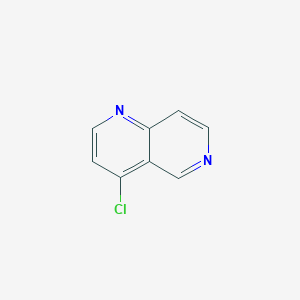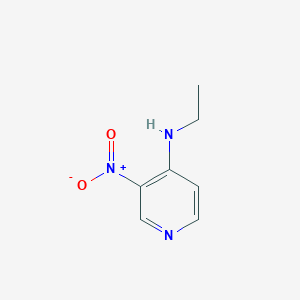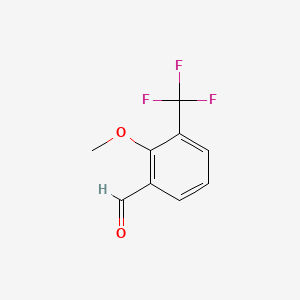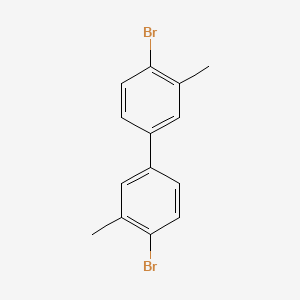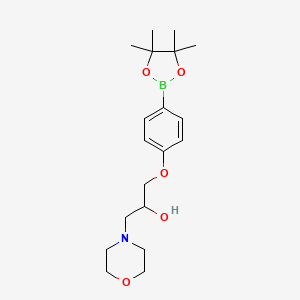
1-Morpholino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol
Vue d'ensemble
Description
The compound “1-Morpholino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol” is an organic molecule that contains a morpholino group, a phenoxy group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group. The morpholino group is a common motif in organic chemistry and is often used in the synthesis of complex molecules. The phenoxy group is a phenol ether, which is a type of aromatic ether. The tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the morpholino group, the introduction of the phenoxy group, and the coupling with the tetramethyl-1,3,2-dioxaborolan-2-yl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The morpholino, phenoxy, and tetramethyl-1,3,2-dioxaborolan-2-yl groups would likely be arranged in a specific way to achieve the desired chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetramethyl-1,3,2-dioxaborolan-2-yl group is often involved in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its constituent groups. For example, the presence of the morpholino group could potentially increase the compound’s solubility in water, while the tetramethyl-1,3,2-dioxaborolan-2-yl group could potentially make the compound more reactive .Applications De Recherche Scientifique
Crystal Structure Analysis
The compound has been used in the study of crystal structures. The asymmetric unit contains one molecule of 4– (4,4,5,5–tetramethyl–1,3,2–dioxaborolan–2–yl)morpholine . The bond lengths are in the expected ranges .
Suzuki-Miyaura Coupling
This compound is a boron reagent that can be used in Suzuki-Miyaura coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Protodeboronation
The compound can undergo catalytic protodeboronation . This process involves the removal of the boron moiety from the compound, which is a valuable but underdeveloped transformation .
Hydroboration
The compound can be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Transesterification Reactions
The compound can be used in transesterification reactions . This is a chemical reaction that involves the exchange of an ester group with an alcohol.
Preparation of Aminothiazoles
The compound can be used in the preparation of aminothiazoles, which are potential γ-secretase modulators .
Preparation of Amino-pyrido-indol-carboxamides
The compound can be used in the preparation of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy .
Mécanisme D'action
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction .
Mode of Action
The compound 1-Morpholino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol interacts with its targets through a process known as transmetalation . This is a key step in the Suzuki–Miyaura reaction, where the boron atom in the compound forms a new bond with a carbon atom in another molecule .
Biochemical Pathways
The compound 1-Morpholino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol is involved in the Suzuki–Miyaura coupling pathway . This pathway is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .
Pharmacokinetics
Boronic acids and their esters are known to be only marginally stable in water, which could impact their bioavailability .
Result of Action
The result of the action of the compound 1-Morpholino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of the compound 1-Morpholino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of boronic pinacol esters, a class of compounds to which this compound belongs, is considerably accelerated at physiological pH .
Propriétés
IUPAC Name |
1-morpholin-4-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO5/c1-18(2)19(3,4)26-20(25-18)15-5-7-17(8-6-15)24-14-16(22)13-21-9-11-23-12-10-21/h5-8,16,22H,9-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZNEYVPRBSKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(CN3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610835 | |
| Record name | 1-(Morpholin-4-yl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
756520-73-7 | |
| Record name | 1-(Morpholin-4-yl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




